

# GSK-923295: A Comparative Analysis of In Vitro and In Vivo Efficacy

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## Compound of Interest

Compound Name: GSK-923295

Cat. No.: B607873

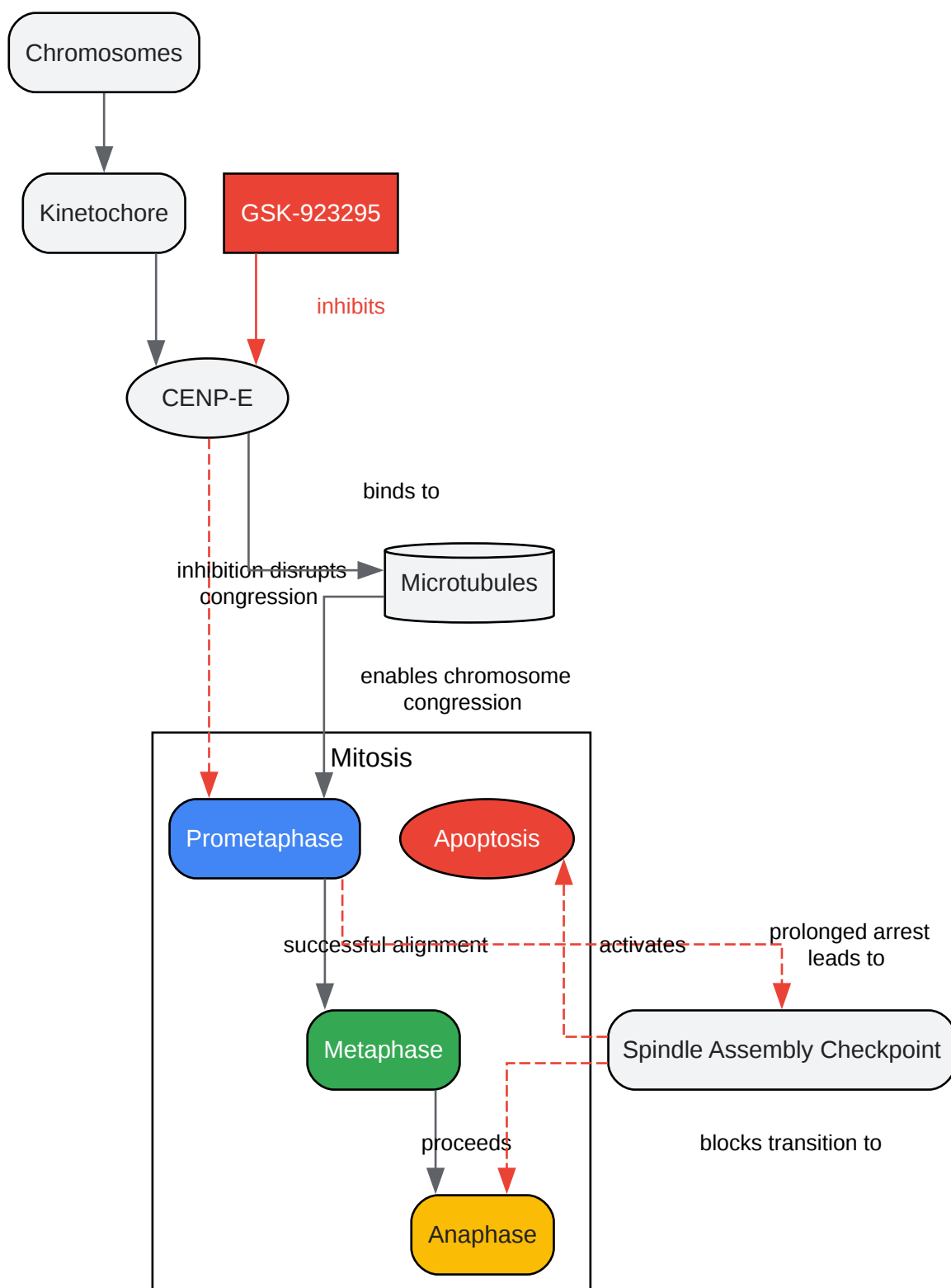
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This guide provides an objective comparison of the in vitro and in vivo efficacy of **GSK-923295**, a first-in-class allosteric inhibitor of the mitotic kinesin centromere-associated protein E (CENP-E).[1][2] The data presented is compiled from preclinical studies to offer a comprehensive overview of its performance, with comparisons to other antimitotic agents where available.

## Mechanism of Action

**GSK-923295** targets CENP-E, a kinesin motor protein essential for the alignment of chromosomes at the metaphase plate during mitosis.[3] By binding to an allosteric site on the CENP-E motor domain, **GSK-923295** locks it in a microtubule-bound state, preventing ATP hydrolysis and inhibiting its motor function.[3][4] This disruption of chromosome congression activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[3][4]



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**Caption:** Mechanism of Action of **GSK-923295**.

## In Vitro Efficacy

**GSK-923295** demonstrates potent and broad-spectrum activity against a wide range of human cancer cell lines.

## Biochemical and Cellular Potency

**GSK-923295** is a highly potent inhibitor of human CENP-E ATPase activity. It exhibits strong growth inhibitory effects across numerous cancer cell lines, with a median GI50 value of 32 nM in a panel of 237 cell lines.[\[2\]](#)

Parameter	Value	Species	Notes
Ki (ATPase Inhibition)	3.2 ± 0.2 nM	Human	Uncompetitive with respect to ATP and microtubules. <a href="#">[4]</a>
1.6 ± 0.1 nM	Canine		
Median GI50	32 nM	Human	Across a panel of 237 tumor cell lines. <a href="#">[2]</a>
Average Growth IC50	41 nM	Human	In a panel of 19 neuroblastoma cell lines. <a href="#">[4]</a>

## Selectivity

A key advantage of **GSK-923295** is its high selectivity for CENP-E. In a panel of mitotic human kinesins, it showed minimal inhibitory activity (<25% at 50 µM) against other kinesins, suggesting a lower potential for off-target effects compared to less selective antimitotic agents like microtubule-targeting drugs.[\[5\]](#)

## In Vivo Efficacy

**GSK-923295** has demonstrated significant antitumor activity in various human tumor xenograft models in mice.

## Monotherapy Efficacy

Treatment with **GSK-923295** has resulted in tumor growth delay, stable disease, and even tumor regression in a variety of xenograft models.[\[6\]](#)

Tumor Model	Dosing Regimen	Outcome
Colo205 (Colon)	125 mg/kg, i.p., 3 days/week for 2 weeks	4 Partial Regressions, 1 Complete Regression. <a href="#">[2]</a>
H-460 (Lung)	125 mg/kg, i.p., 3 days/week for 2 weeks	Objective Responses (Tumor Regression). <a href="#">[6]</a>
A549 (Lung)	125 mg/kg, i.p., 3 days/week for 2 weeks	Objective Responses (Tumor Regression). <a href="#">[6]</a>
SKOV3 (Ovarian)	125 mg/kg, i.p., 3 days/week for 2 weeks	Objective Responses (Tumor Regression). <a href="#">[6]</a>
MCF-7 (Breast)	125 mg/kg, i.p., 3 days/week for 2 weeks	Stable Disease. <a href="#">[6]</a>
Pediatric Solid Tumors	125 mg/kg, i.p., days 1-3 & 8-10, repeated day 21	Objective responses in 13 of 35 xenografts, including 9 maintained complete responses. <a href="#">[7]</a> <a href="#">[8]</a>

## Comparative In Vivo Efficacy: GSK-923295 vs. Paclitaxel

A direct comparison in a Colo205 colon carcinoma xenograft model showed that **GSK-923295** induced significant tumor regression. While paclitaxel also produced regressions, **GSK-923295** was noted to have no detectable host toxicity at doses up to 500 mg/kg, whereas paclitaxel was dosed at its maximum tolerated dose (MTD).[\[1\]](#)[\[2\]](#)

Agent	Dosing Regimen	Outcome (in 5 mice)
GSK-923295	125 mg/kg, i.p., 3 days/week for 2 weeks	4 Partial Regressions, 1 Complete Regression. <a href="#">[2]</a>
Paclitaxel	30 mg/kg (MTD), i.v., q4dx3	2 Complete Regressions, 2 Partial Regressions. <a href="#">[1]</a> <a href="#">[2]</a>

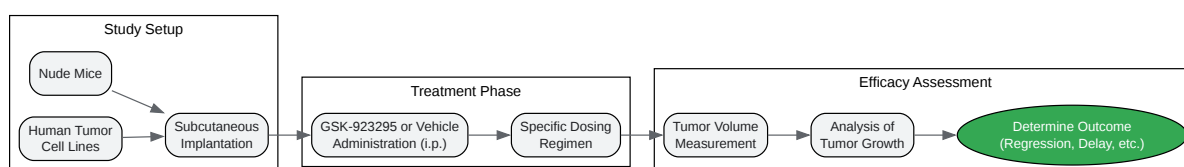
## Experimental Protocols

### In Vitro Cell Proliferation Assay (GI50 Determination)

- Cell Lines: A panel of 237 human tumor cell lines.
- Drug Exposure: Cells were continuously exposed to **GSK-923295** for 72 hours.
- Method: The growth inhibitory activity (GI50) was determined using a Sulforhodamine B (SRB) assay.
- Data Analysis: The GI50 value, the concentration causing a 50% reduction in the net protein increase, was calculated.[\[2\]](#)

### In Vivo Tumor Xenograft Studies

- Animal Model: Nude mice.
- Tumor Implantation: Human tumor cell lines (e.g., Colo205) were implanted subcutaneously.
- Drug Formulation: **GSK-923295** was formulated in 4% N,N-dimethylacetamide (DMA)/Cremophor (50/50) at pH 5.6.
- Drug Administration: **GSK-923295** was administered intraperitoneally (i.p.) in two cycles of three daily injections separated by one week.
- Efficacy Assessment: Tumor volumes were measured regularly to assess antitumor activity. Responses were categorized as tumor growth delay, stable disease, partial regression, or complete regression.[\[2\]](#)



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**Caption:** General workflow for in vivo xenograft studies.

## Conclusion

**GSK-923295** is a potent and selective inhibitor of CENP-E with broad-spectrum in vitro and in vivo antitumor activity. Its distinct mechanism of action, targeting a mitotic kinesin rather than microtubules, may offer a differentiated safety profile, potentially avoiding the neurotoxicity associated with taxanes.[5] The preclinical data strongly support the continued investigation of **GSK-923295** as a therapeutic agent in oncology.

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